5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound with the identifier “5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione” is known as 1,1’-Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.
Preparation Methods
1,1’-Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which can be removed along with the solvent to yield the crystalline product in approximately 90% yield. The reaction is as follows: [ 4 , \text{C₃H₄N₂} + \text{C(O)Cl₂} \rightarrow (\text{C₃H₃N₂})₂\text{CO} + 2 , [\text{C₃H₃N₂H₂}]Cl ]
An alternative method involves using 1-(trimethylsilyl)imidazole, which requires more preparative effort but results in the volatile coproduct trimethylsilyl chloride.
Chemical Reactions Analysis
1,1’-Carbonyldiimidazole undergoes several types of chemical reactions:
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Hydrolysis: : It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C₃H₃N₂})₂\text{CO} + \text{H₂O} \rightarrow 2 , \text{C₃H₄N₂} + \text{CO₂} ]
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Amide Formation: : It is used to convert amines into amides, carbamates, and ureas. The formation of amides is promoted by 1,1’-Carbonyldiimidazole, which avoids the use of thionyl chloride in acid chloride formation. [ \text{R-NH₂} + (\text{C₃H₃N₂})₂\text{CO} \rightarrow \text{R-NH-CO-NH-R} + 2 , \text{C₃H₄N₂} ]
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Ester Formation: : It can also be used to convert alcohols into esters.
Scientific Research Applications
1,1’-Carbonyldiimidazole is widely used in scientific research, particularly in the fields of chemistry and biology:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides, carbamates, and ureas.
Biological Research: It is used in the modification of proteins and other biomolecules.
Mechanism of Action
The mechanism by which 1,1’-Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids and nucleophiles, and the pathways involved include the formation of amides, esters, and other derivatives.
Comparison with Similar Compounds
1,1’-Carbonyldiimidazole is similar to other carbodiimides, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its ability to avoid the use of thionyl chloride in acid chloride formation and its ease of handling compared to other carbodiimides. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-Diisopropylcarbodiimide
1,1’-Carbonyldiimidazole stands out due to its high yield in synthesis and its versatility in forming various organic compounds.
Properties
IUPAC Name |
5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-17-12(19)10(13(20)18(2)14(17)21)8-16-7-9-5-3-4-6-11(9)15/h3-6,8,16H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZYKHIZYHNWTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNCC2=CC=CC=C2Cl)C(=O)N(C1=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNCC2=CC=CC=C2Cl)C(=O)N(C1=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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